molecular formula C5H10O2 B1315204 [(Propan-2-yl)oxy]acetaldehyde CAS No. 77342-92-8

[(Propan-2-yl)oxy]acetaldehyde

Cat. No. B1315204
CAS RN: 77342-92-8
M. Wt: 102.13 g/mol
InChI Key: JOFJLDMQBUWNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl)oxy]acetaldehyde, also known as propionaldehyde, is an organic compound with the chemical formula CH3CH(OH)CHO. It is a colorless, flammable liquid with a strong, pungent odor. Propionaldehyde is widely used as a solvent and intermediate in the production of pharmaceuticals, perfumes, dyes, and other chemicals. It is also used as a preservative in food and beverages. In addition, propionaldehyde is an important intermediate in the synthesis of various compounds, such as propionic acid and acrolein.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of [(Propan-2-yl)oxy]acetaldehyde can be achieved through the reaction of propan-2-ol with acetaldehyde in the presence of an acid catalyst.

Starting Materials
Propan-2-ol, Acetaldehyde, Acid catalyst (e.g. sulfuric acid)

Reaction
Mix propan-2-ol and acetaldehyde in a reaction flask, Add a few drops of acid catalyst to the mixture, Heat the mixture under reflux for several hours, Allow the mixture to cool to room temperature, Extract the product with a suitable solvent (e.g. diethyl ether), Dry the organic layer with anhydrous sodium sulfate, Filter the solution and evaporate the solvent under reduced pressure, Purify the product by distillation or recrystallization

Scientific Research Applications

Propionaldehyde is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a solvent in chromatography, and as an inhibitor of enzymes. Propionaldehyde has also been used in the synthesis of polymers and in the preparation of various polymers and copolymers systems. In addition, [(Propan-2-yl)oxy]acetaldehydeyde has been used in the synthesis of polysaccharides and polysaccharide-based polymers.

Mechanism Of Action

Propionaldehyde is a highly reactive compound and can react with a variety of compounds, including proteins, lipids, and carbohydrates. It can also react with nucleic acids, such as DNA and RNA, and can form covalent bonds with these molecules. Propionaldehyde can also form adducts with proteins, which can lead to changes in the structure and function of the proteins.

Biochemical And Physiological Effects

Propionaldehyde has a variety of biochemical and physiological effects. It can act as an inhibitor of enzyme activity, as an antioxidant, and as a modulator of gene expression. Propionaldehyde has also been shown to have an anti-inflammatory effect in animal models. In addition, [(Propan-2-yl)oxy]acetaldehydeyde has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

Propionaldehyde has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively non-toxic compound and is readily available. Another advantage is that it has a low boiling point, which makes it easy to evaporate and use in various reactions. A limitation of [(Propan-2-yl)oxy]acetaldehydeyde is that it can react with a variety of compounds, which can lead to unwanted side reactions.

Future Directions

Propionaldehyde has potential applications in a variety of fields, including pharmaceuticals, biotechnology, and food science. In the pharmaceutical field, [(Propan-2-yl)oxy]acetaldehydeyde can be used as a reagent in the synthesis of new drugs and as an inhibitor of enzymes. In biotechnology, [(Propan-2-yl)oxy]acetaldehydeyde can be used to modify proteins and nucleic acids. In food science, [(Propan-2-yl)oxy]acetaldehydeyde can be used as a preservative and flavoring agent. In addition, [(Propan-2-yl)oxy]acetaldehydeyde can be used in the synthesis of polymers and copolymer systems. Further research is needed to explore the potential applications of [(Propan-2-yl)oxy]acetaldehydeyde.

properties

IUPAC Name

2-propan-2-yloxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(2)7-4-3-6/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFJLDMQBUWNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505657
Record name [(Propan-2-yl)oxy]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Propan-2-yl)oxy]acetaldehyde

CAS RN

77342-92-8
Record name [(Propan-2-yl)oxy]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.